Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is a broad field that studies the properties and synthesis of compounds containing carbon-sulfur bonds. Within this domain, the sulfonyl group (R-S(=O)₂-R') is a prominent functional group found in a class of compounds known as sulfones. mdpi.com These compounds are generally characterized by their high polarity and chemical stability. The sulfur atom in a sulfonyl group is in a high oxidation state (+6), which makes it a strong electron-withdrawing group. This property can significantly influence the reactivity of adjacent parts of the molecule. The two oxygen atoms of the sulfonyl group are capable of acting as hydrogen bond acceptors, a feature that is often exploited in the design of molecules that can interact with biological targets. researchgate.netnih.gov
Table 1: Properties of the Sulfonyl Functional Group
| Property | Description |
|---|---|
| Structure | R-S(=O)₂-R' |
| Key Features | Tetrahedral sulfur atom, two double bonds to oxygen. mdpi.com |
| Polarity | High, due to the electronegative oxygen atoms. |
| Chemical Stability | Generally stable to oxidation and reduction. researchgate.net |
| Reactivity | Strong electron-withdrawing nature. |
| Biological Role | Can act as a hydrogen bond acceptor in interactions with proteins. nih.gov |
Significance of Halogenated Phenyl Moieties in Chemical Compound Design
The 3-chloro-4-fluorophenyl moiety is a key structural feature of Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate. The incorporation of halogen atoms, such as chlorine and fluorine, onto a phenyl ring is a common and powerful strategy in the design of new chemical compounds, particularly in medicinal chemistry. mdpi.com Halogenation can profoundly alter the physicochemical properties of a molecule. For instance, the introduction of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Both chlorine and fluorine are electronegative and can alter the electronic distribution within the phenyl ring, which can in turn influence how the molecule interacts with other molecules or biological targets. Furthermore, halogenation affects the lipophilicity of a compound, which is a critical parameter for its ability to cross biological membranes.
Table 2: Effects of Halogenation on Phenyl Moieties in Compound Design
| Parameter | Effect of Halogenation (Cl, F) |
|---|---|
| Metabolic Stability | Can be increased by blocking sites of metabolism. |
| Lipophilicity | Generally increased, which can affect absorption and distribution. |
| Electronic Properties | Alters electron density of the aromatic ring, influencing binding interactions. |
| Binding Affinity | Can improve binding to target proteins through specific halogen bonds. |
Overview of Acetate (B1210297) and Sulfonyl Functional Group Utility in Research Chemistry
The methyl acetate and sulfonyl functional groups in this compound both offer significant utility in research chemistry. As discussed, the sulfonyl group is a stable and polar moiety that can serve as a scaffold in molecular design. researchgate.net Its ability to accept hydrogen bonds makes it a valuable component in the design of enzyme inhibitors and other biologically active molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-15-9(12)5-16(13,14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUGXJOYRTWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Chloro 4 Fluorophenyl Sulfonyl Acetate and Its Analogues
Established Synthetic Pathways for Arylsulfonylacetates
The synthesis of arylsulfonylacetates, a class of compounds characterized by an arylsulfonyl group attached to a methylene (B1212753) group which is further connected to a carboxylate, can be approached through several established routes. A common strategy involves the reaction of an arylsulfonyl chloride with a C2 synthon, such as the enolate of an acetate (B1210297) ester.
A prevalent method for the formation of the α-arylsulfonyl ester linkage is the alkylation of an active methylene compound, such as methyl acetoacetate, with an arylsulfonyl chloride. The resulting product can then undergo decarboxylation to yield the desired methyl arylsulfonylacetate. This approach takes advantage of the enhanced acidity of the α-protons in β-keto esters, facilitating their deprotonation to form a nucleophilic enolate that readily reacts with the electrophilic sulfur atom of the sulfonyl chloride.
Another general pathway involves the oxidation of the corresponding methyl (arylthio)acetate. This method starts with the synthesis of the thioether, typically through the reaction of an aryl thiol with a haloacetate ester. The subsequent oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the sulfonic acid.
The following table summarizes key established synthetic pathways for arylsulfonylacetates:
| Synthetic Pathway | Key Reactants | General Reaction Conditions | Advantages | Limitations |
| Alkylation of Active Methylene Compounds | Arylsulfonyl chloride, Methyl acetoacetate, Base | Basic conditions to generate enolate, followed by reaction with sulfonyl chloride and subsequent decarboxylation. | Readily available starting materials, well-established methodology. | Requires an additional decarboxylation step, potential for side reactions. |
| Oxidation of Methyl (Arylthio)acetates | Methyl (arylthio)acetate, Oxidizing agent (e.g., H₂O₂, m-CPBA) | Controlled oxidation conditions to form the sulfone. | Direct formation of the sulfonylacetate from the thioether. | Requires synthesis of the thioether precursor, risk of over-oxidation. |
Strategic Approaches for 3-Chloro-4-fluorophenyl Derivatization
The synthesis of Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate hinges on the effective derivatization of the 3-chloro-4-fluorophenyl moiety. This involves the introduction of the sulfonyl group and the subsequent formation of the methyl acetate linkage.
The primary precursor for the introduction of the 3-chloro-4-fluorophenylsulfonyl group is 3-chloro-4-fluorobenzenesulfonyl chloride. This key intermediate is commercially available, which facilitates its use in laboratory and industrial settings. mdpi.comthermofisher.comalfa-chemistry.commanchesterorganics.comatomaxchem.com
For cases where custom synthesis is required, 3-chloro-4-fluorobenzenesulfonyl chloride can be prepared from 3-chloro-4-fluoroaniline. The synthesis typically proceeds via a diazotization reaction of the aniline derivative, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride.
Alternatively, direct chlorosulfonylation of 1-chloro-2-fluorobenzene with chlorosulfonic acid can be employed. orgsyn.org However, this method may lead to isomeric mixtures, requiring careful purification to isolate the desired 3-chloro-4-fluorobenzenesulfonyl chloride. The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the chloro and fluoro substituents on the aromatic ring.
With the 3-chloro-4-fluorobenzenesulfonyl chloride in hand, the next critical step is the formation of the methyl acetate moiety. A plausible and efficient method is the reaction of the sulfonyl chloride with the enolate of methyl acetate. However, due to the relatively low acidity of the α-protons of methyl acetate, a stronger base or a more activated acetate equivalent is often necessary.
A more practical approach involves the use of methyl acetoacetate as the C2 synthon. The reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with the sodium or potassium salt of methyl acetoacetate would yield methyl 2-acetyl-2-[(3-chloro-4-fluorophenyl)sulfonyl]acetate. Subsequent deacetylation under acidic or basic conditions would furnish the target compound, this compound. This strategy is widely used in the synthesis of α-sulfonyl esters. libretexts.org
Direct esterification of the corresponding [(3-chloro-4-fluorophenyl)sulfonyl]acetic acid is another viable route. This would first require the synthesis of the sulfonylacetic acid, for instance, by hydrolysis of the corresponding ester or by an alternative synthetic pathway. The subsequent esterification with methanol can be achieved through various established methods, with the Fischer esterification being a classic and cost-effective choice. thermofisher.comchemicalbook.commdpi.com This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid like sulfuric acid. chemicalbook.com
The following table outlines common esterification techniques applicable to the synthesis of the methyl acetate moiety:
| Esterification Technique | Reactants | Catalyst/Reagent | General Conditions |
| Fischer Esterification | [(3-chloro-4-fluorophenyl)sulfonyl]acetic acid, Methanol | Concentrated H₂SO₄ or HCl | Reflux in excess methanol |
| Reaction with Acyl Chlorides | [(3-chloro-4-fluorophenyl)sulfonyl]acetyl chloride, Methanol | Base (e.g., pyridine, triethylamine) | Typically at room temperature or slightly elevated temperatures |
| Alkylation of Carboxylate Salt | Sodium or potassium [(3-chloro-4-fluorophenyl)sulfonyl]acetate, Methyl iodide | - | In a suitable polar aprotic solvent |
Green Chemistry Principles and Sustainable Synthesis in Related Compound Development
The principles of green chemistry are increasingly being integrated into the synthesis of sulfonyl compounds to minimize environmental impact and enhance safety. nih.gov In the context of synthesizing this compound and its analogues, several sustainable practices can be considered.
One key area of focus is the use of greener solvents and the reduction of solvent waste. Water, or solvent-free conditions, are highly desirable. For instance, some sulfonylation reactions can be carried out in aqueous media or under neat conditions, thereby avoiding the use of volatile organic compounds (VOCs).
The development of catalytic methods for the formation of sulfones is another important aspect of green synthesis. Transition-metal-catalyzed cross-coupling reactions, for example, can offer high efficiency and selectivity under milder conditions compared to traditional methods that may require stoichiometric amounts of harsh reagents.
Furthermore, improving the atom economy of the synthetic route is a central tenet of green chemistry. This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. For the synthesis of arylsulfonylacetates, pathways that avoid the use of protecting groups and minimize the number of synthetic steps are preferred.
Recent research has also explored the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve energy efficiency in the synthesis of sulfonyl compounds. orgsyn.org
Custom Synthesis and Research-Scale Preparation of Structural Analogues
The custom synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in various research fields. The modular nature of the synthetic pathways allows for the systematic variation of different parts of the molecule.
Variation of the Aryl Moiety: A wide range of analogues can be prepared by starting with different substituted benzenesulfonyl chlorides. The availability of a diverse array of aniline and benzene derivatives allows for the synthesis of arylsulfonyl chlorides with various substitution patterns on the aromatic ring. This enables the exploration of the electronic and steric effects of different substituents on the properties of the final compound.
Variation of the Ester Moiety: The ester group can be readily modified by using different alcohols in the esterification step. Instead of methanol, other primary or secondary alcohols can be employed to generate the corresponding ethyl, propyl, or more complex esters. This allows for the fine-tuning of properties such as solubility and lipophilicity.
Introduction of Functional Groups: Further functionalization of the molecule can be achieved by incorporating additional reactive groups on either the aryl ring or the acetate moiety. For instance, starting with an arylsulfonyl chloride that contains a nitro or cyano group would allow for subsequent chemical transformations to introduce a variety of other functionalities.
The preparation of these analogues on a research scale typically involves standard laboratory techniques and equipment. Purification of the final compounds is often achieved through column chromatography or recrystallization to ensure high purity for subsequent analysis and testing.
Advanced Spectroscopic Characterization Techniques in Research of Methyl 3 Chloro 4 Fluorophenyl Sulfonyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. Although direct experimental NMR data for this specific compound is not widely published, a thorough analysis of structurally related compounds allows for a confident prediction of its spectral characteristics.
For the ¹H NMR spectrum, the methyl protons of the acetate (B1210297) group are expected to appear as a sharp singlet, typically in the range of 3.7-4.0 ppm, due to the deshielding effect of the adjacent ester functionality. The methylene (B1212753) protons, situated between the sulfonyl and carbonyl groups, would also present as a singlet, anticipated to be further downfield, likely in the 4.2-4.5 ppm region, owing to the strong electron-withdrawing nature of both neighboring groups. The aromatic protons on the 3-chloro-4-fluorophenyl ring will exhibit a more complex splitting pattern. The proton at the C2 position is expected to appear as a doublet of doublets, influenced by coupling to the adjacent proton and the fluorine atom. Similarly, the protons at the C5 and C6 positions will show characteristic splitting patterns (doublet, doublet of doublets, or multiplet) arising from proton-proton and proton-fluorine couplings.
In the ¹³C NMR spectrum, the carbon of the methyl ester group is predicted to resonate around 53 ppm. The methylene carbon, flanked by the sulfonyl and carbonyl groups, will be significantly deshielded, with an expected chemical shift in the range of 60-65 ppm. The carbonyl carbon of the ester is anticipated to appear in the region of 165-170 ppm. The aromatic carbons will display a range of chemical shifts determined by the substitution pattern. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR. The carbon attached to the sulfonyl group will also be significantly downfield, while the other aromatic carbons will have chemical shifts influenced by the inductive and resonance effects of the chloro, fluoro, and sulfonyl substituents.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COOCH₃ | 3.7-4.0 (s) | ~53 |
| -SO₂CH₂CO- | 4.2-4.5 (s) | 60-65 |
| -C=O | - | 165-170 |
| Aromatic-H | 7.5-8.2 (m) | - |
| Aromatic-C | - | 120-140 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in this compound. By analyzing the absorption and scattering of infrared radiation, the characteristic vibrational modes of the molecule can be identified.
The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the sulfonyl and ester moieties. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are anticipated to appear as two distinct, strong bands, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the methyl ester group will give rise to a very strong and sharp absorption band in the range of 1750-1730 cm⁻¹.
Other significant vibrations include the C-O stretching of the ester group, which is expected to produce strong bands in the 1300-1000 cm⁻¹ region. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl and C-F stretching vibrations are also expected in the fingerprint region, typically below 1200 cm⁻¹.
The FT-Raman spectrum will complement the FT-IR data. While the polar sulfonyl and carbonyl groups will show strong bands in the IR spectrum, the less polar aromatic ring vibrations are often more prominent in the Raman spectrum. This allows for a more detailed analysis of the skeletal vibrations of the 3-chloro-4-fluorophenyl group.
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound (based on analogous compounds)
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| Sulfonyl (-SO₂-) | Asymmetric S=O stretch | 1350-1300 (strong) | Moderate |
| Sulfonyl (-SO₂-) | Symmetric S=O stretch | 1160-1120 (strong) | Strong |
| Ester (-COOCH₃) | C=O stretch | 1750-1730 (very strong) | Moderate |
| Ester (-COOCH₃) | C-O stretch | 1300-1000 (strong) | Weak |
| Aromatic Ring | C-H stretch | >3000 (moderate) | Strong |
| Aromatic Ring | C=C stretch | 1600-1450 (moderate) | Strong |
| Methylene (-CH₂-) | C-H stretch | 2960-2850 (moderate) | Moderate |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected, with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of the molecule is anticipated to proceed through several key pathways. A primary fragmentation would likely involve the cleavage of the ester group, leading to the loss of the methoxy (B1213986) radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).
Another significant fragmentation pathway would involve the sulfonyl group. The loss of sulfur dioxide (SO₂) is a common fragmentation for sulfones, which would result in a prominent fragment ion. Cleavage of the C-S bond could lead to the formation of the [M - SO₂CH₂COOCH₃]⁺ ion, corresponding to the 3-chloro-4-fluorophenyl cation, and the [SO₂CH₂COOCH₃]⁺ fragment. Further fragmentation of the aromatic ring could involve the loss of a chlorine atom or a fluorine atom.
Electrospray ionization (ESI), a softer ionization technique, would likely produce the protonated molecule [M+H]⁺ or adducts with solvent molecules (e.g., [M+Na]⁺), with minimal fragmentation, thus providing a clear determination of the molecular weight.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | Calculated MW |
| [M - OCH₃]⁺ | Loss of methoxy radical | MW - 31 |
| [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical | MW - 59 |
| [M - SO₂]⁺ | Loss of sulfur dioxide | MW - 64 |
| [C₆H₃ClF]⁺ | 3-chloro-4-fluorophenyl cation | 130 |
| [SO₂CH₂COOCH₃]⁺ | Sulfonylacetate methyl ester fragment | 137 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related aromatic sulfones and methyl esters allows for a detailed prediction of its solid-state molecular architecture.
The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral, with the two S=O bond lengths being approximately 1.43-1.45 Å and the C-S-O and O-S-O bond angles close to the ideal tetrahedral angle of 109.5°, though some distortion is expected due to the steric bulk of the substituents. The S-C bonds to the aromatic ring and the methylene group are expected to be in the range of 1.75-1.80 Å.
Interactive Data Table: Expected Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value |
| Sulfur Atom Geometry | Tetrahedral |
| S=O Bond Length | 1.43-1.45 Å |
| C-S Bond Length | 1.75-1.80 Å |
| O-S-O Bond Angle | ~118-120° |
| C-S-C Bond Angle | ~104-108° |
| Ester Group Geometry | Planar |
| Aromatic Ring Geometry | Planar |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
The hyphenated techniques of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for the analysis of this compound, particularly for assessing its purity and for its identification and quantification in complex mixtures.
Given its molecular weight and the presence of polar functional groups, LC-MS would be the more suitable technique for the analysis of this compound. Reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would allow for the separation of the target compound from impurities and starting materials. The choice of ionization source would be critical, with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) being the most likely candidates to produce a strong signal for the molecular ion or protonated molecule. The mass spectrometer would then provide confident identification based on the accurate mass measurement of the molecular ion and its characteristic fragmentation pattern in tandem MS (MS/MS) experiments.
While GC-MS might be feasible, the thermal stability of the sulfonylacetate moiety would need to be considered, as decomposition in the hot injector or on the GC column could be a concern. If the compound is sufficiently volatile and thermally stable, GC-MS could provide excellent separation and a detailed fragmentation pattern under electron ionization (EI), which would be highly characteristic and useful for structural confirmation and library matching.
Both LC-MS and GC-MS methods, once developed and validated, would be invaluable for quality control during the synthesis of this compound and for its detection in various matrices in research and industrial applications.
Computational and Theoretical Investigations of Methyl 3 Chloro 4 Fluorophenyl Sulfonyl Acetate
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of a molecule's electronic landscape. For Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate, DFT calculations can determine key parameters that govern its reactivity and stability. These calculations involve solving the Schrödinger equation within the DFT framework to obtain the molecule's ground-state electron density, from which various properties can be derived.
Detailed research findings from DFT studies typically include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound using DFT Note: The following data is illustrative, as specific values from dedicated computational studies on this exact molecule are not widely published in publicly accessible literature. The values represent typical ranges for similar organic molecules.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 to -6.5 eV | Indicates the energy of the outermost electrons and potential for electron donation. |
| LUMO Energy | -1.5 to -0.5 eV | Indicates the energy of the lowest-energy unoccupied orbital and affinity for accepting electrons. |
| HOMO-LUMO Gap | 5.0 to 6.0 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.0 to 4.0 Debye | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules, tracking the movements of atoms over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational space. By simulating the molecule's behavior in a given environment (e.g., in a solvent or near a biological target), researchers can identify the most stable or energetically favorable conformations.
The simulations can reveal how different parts of the molecule, such as the phenyl ring and the acetate (B1210297) group, orient themselves relative to one another. This conformational landscape is crucial for understanding how the molecule might fit into the binding pocket of a protein or receptor, as the biological activity is often dependent on a specific three-dimensional shape.
Molecular Docking Studies for In Silico Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and scoring them based on their predicted binding affinity.
Docking studies can identify potential biological targets for the compound and elucidate the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. For this compound, these studies could predict its binding mode to various enzymes or receptors, providing a hypothesis for its mechanism of action that can be tested experimentally. The results can guide the rational design of more potent and selective analogs.
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict the spectroscopic properties of molecules, which is essential for interpreting experimental data and confirming chemical structures. For this compound, quantum chemical calculations can be used to simulate various types of spectra.
For instance, the calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The computation of vibrational frequencies and intensities can generate a theoretical Infrared (IR) spectrum, which can be compared with experimental results to assign specific peaks to the vibrations of functional groups. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and thus simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum.
Table 2: Predicted Spectroscopic Data for this compound Note: These are representative predictions based on the compound's structure. Actual experimental values may vary.
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 7.5-8.0 ppm; Methylene (B1212753) protons: 4.0-4.5 ppm; Methyl protons: 3.7-3.9 ppm |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: 165-170 ppm; Aromatic carbons: 115-140 ppm; Methylene carbon: 55-60 ppm; Methyl carbon: 50-55 ppm |
| IR | Vibrational Frequencies (cm⁻¹) | C=O stretch: 1730-1750; SO₂ stretch: 1350-1370 (asymmetric), 1160-1180 (symmetric); C-F stretch: 1200-1250 |
| UV-Vis | Maximum Absorption Wavelength (λₘₐₓ) | ~250-280 nm |
In Silico Assessment of Chemical Space and Compound Classification
In silico tools are frequently used to assess a compound's "drug-likeness" and to classify it within the vast landscape of chemical space. This involves calculating various physicochemical descriptors for this compound and comparing them to established criteria, such as Lipinski's Rule of Five. These rules help predict whether a compound is likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
By analyzing properties like molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area, researchers can make an early assessment of the compound's potential as an orally available drug. This classification helps in prioritizing compounds for further synthesis and testing in drug discovery pipelines.
Structure Activity Relationship Sar Elucidation for Methyl 3 Chloro 4 Fluorophenyl Sulfonyl Acetate Analogues
Impact of the 3-Chloro-4-fluorophenyl Moiety on Observed Biological Activities
The 3-chloro-4-fluorophenyl group is a critical component that significantly influences the biological profile of these sulfonylacetate analogues. The specific placement of halogen atoms on the phenyl ring is not arbitrary; it defines the electronic and steric properties of the molecule, which are crucial for its interaction with biological targets. nih.gov The chlorine atom at the 3-position and the fluorine atom at the 4-position create a distinct electron-withdrawing effect. This electronic modulation can impact the molecule's ability to penetrate cell membranes and can be pivotal for binding affinity.
In many drug discovery programs, the presence of a chlorine atom has been shown to profoundly enhance biological activity, an observation sometimes termed the "magic chloro" effect. chemrxiv.orgchemrxiv.org This enhancement is often attributed to the chlorine atom's ability to form specific halogen bonds with protein residues or to occupy a key hydrophobic pocket within a target's active site. Similarly, the 4-fluoro substitution can contribute to improved metabolic stability and binding interactions. nih.gov Studies on related compounds have demonstrated that even minor alterations to this halogen substitution pattern, such as moving the chlorine to the para-position or removing the fluorine, can lead to a drastic reduction in potency, underscoring the importance of the 3-chloro-4-fluorophenyl moiety for specific molecular recognition. nih.gov
Role of the Sulfonylacetate Group in Molecular Recognition and Biological Interactions
The sulfonylacetate portion of the molecule is indispensable for its biological function, acting as a key anchor for interactions with target proteins. The sulfonyl group (SO2) is a strong hydrogen bond acceptor and can form crucial connections with hydrogen bond donors, such as the backbone amides of amino acids in an enzyme's active site. nih.gov This interaction often serves to orient the molecule correctly within the binding pocket, ensuring that other parts of the molecule, like the halogenated phenyl ring, can engage in their respective favorable interactions.
Furthermore, the acetate (B1210297) group provides an additional point of interaction and influences the compound's physicochemical properties. The methyl ester can participate in dipole-dipole or hydrophobic interactions. In some biological contexts, this ester may function as a prodrug, undergoing hydrolysis by cellular esterases to form the corresponding carboxylic acid. This resulting carboxylate group is negatively charged at physiological pH and can form strong ionic bonds or salt bridges with positively charged residues like arginine or lysine, often leading to a significant increase in binding affinity and potency. The spatial relationship between the sulfonyl group and the acetate is critical for establishing this network of interactions.
Influence of Substituent Variations on Pharmacological Profiles and Potency
The systematic variation of substituents on both the phenyl ring and the acetate group provides deep insights into the SAR of this chemical series. Altering these substituents can modulate lipophilicity, electronic character, and steric bulk, all of which can have a profound impact on pharmacological activity.
For instance, replacing the chloro or fluoro groups with other substituents can drastically alter the compound's effectiveness. Studies on various benzenesulfonyl derivatives have shown that both the nature and position of substituents are critical. nih.gov Small substituents at the 3-position are often beneficial for activity, while larger groups can introduce steric hindrance that disrupts binding. nih.gov
Similarly, modifications to the acetate moiety can lead to significant changes in potency. The conversion of the methyl ester to other functional groups, such as amides or different esters, alters the molecule's hydrogen bonding capacity and polarity. As shown in the hypothetical data below, converting the ester to a carboxylic acid often enhances potency, suggesting a key ionic interaction with the target receptor.
| R1 (Position 3) | R2 (Position 4) | R3 (Ester Group) | Relative Potency |
|---|---|---|---|
| Cl | F | OCH₃ | 1.0 |
| H | F | OCH₃ | 0.15 |
| Cl | H | OCH₃ | 0.30 |
| Br | F | OCH₃ | 0.85 |
| Cl | F | OH | 6.5 |
| Cl | F | NHCH₃ | 2.1 |
| I | F | OCH₃ | 0.70 |
| Cl | F | OC₂H₅ | 1.2 |
This interactive table illustrates how modifications to the core structure can influence biological potency. The data is representative of typical SAR findings.
Correlation of Computational Data with Experimental SAR Observations
Computational chemistry provides powerful tools to rationalize and predict the SAR of Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate analogues. nih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build predictive models that correlate a compound's structure with its biological activity. nih.govmedwinpublishers.com
Molecular docking simulations can predict the preferred binding pose of these analogues within the active site of a target protein. researchgate.netmdpi.com These models often confirm experimental findings, for example, by showing that the 3-chloro-4-fluorophenyl group fits snugly into a hydrophobic pocket and that the sulfonyl group forms a key hydrogen bond with a specific amino acid residue. nih.gov Such studies can visually explain why certain analogues are more potent than others; for instance, a less active analogue might adopt a binding pose where this crucial hydrogen bond is not formed.
QSAR studies establish mathematical relationships between the chemical properties of the molecules and their observed biological activities. nih.govekb.eg Descriptors representing steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., logP) properties are correlated with potency. nih.gov A successful QSAR model can not only explain the observed SAR but also predict the activity of novel, yet-to-be-synthesized compounds. This synergy between experimental testing and computational modeling accelerates the drug discovery process, allowing for a more focused and efficient design of new analogues with improved therapeutic potential. mdpi.com
Emerging Research Directions and Potential Applications
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The (3-chloro-4-fluorophenyl)sulfonyl group, a key structural feature of Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate, is increasingly recognized as a "privileged scaffold" in drug discovery. This designation is given to molecular frameworks that can serve as a basis for ligands targeting a variety of biological receptors and enzymes. The presence of both chloro and fluoro substituents on the phenyl ring provides specific electronic properties that can enhance binding affinity and selectivity to protein targets.
The broader class of aryl sulfonyl compounds has a well-established history in medicinal chemistry. For instance, pyridazinone derivatives that incorporate a 3-chloro-4-fluorophenyl moiety have been synthesized and shown to possess anticancer, antiangiogenic, and antioxidant properties. nih.gov Some of these derivatives have demonstrated significant inhibitory effects on liver, breast, and leukemia cancer cell lines. nih.gov
The adaptability of the aryl sulfonyl scaffold is further exemplified by its use in creating inhibitors for a range of biological targets. For example, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been developed and assessed for their antimicrobial and antioxidant capabilities. mdpi.com The sulfonyl group is a critical pharmacophoric element in these molecules, directly contributing to their biological function.
The following table highlights the diverse biological activities associated with compounds containing the (3-chloro-4-fluorophenyl)sulfonyl or similar aryl sulfonyl scaffolds, illustrating the privileged nature of this structural motif.
| Compound Class | Biological Target/Activity |
| Pyridazinone derivatives | Anticancer, Antiangiogenic, Antioxidant. nih.gov |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial, Antioxidant. mdpi.com |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR dual inhibitors. nih.gov |
| 2-(4-Chloro-3-(trifluoromethyl)phenyl) acetamide (B32628) derivatives | c-KIT kinase inhibitor for Gastrointestinal Stromal Tumors. nih.gov |
Exploration of Derivatives for Novel Biological Target Engagement
The molecular structure of this compound offers a flexible starting point for creating extensive libraries of derivative compounds. Chemical modification of the acetate (B1210297) portion of the molecule allows researchers to investigate interactions with a multitude of biological targets. A closely related functional group, the sulfonyl fluoride (B91410), is particularly valuable as it can act as a covalent probe. This group can form stable bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, histidine, and cysteine. rsc.orgsigmaaldrich.com This covalent modification enables the irreversible inhibition of enzymes and the formation of durable protein-ligand complexes, which are invaluable for identifying and validating new drug targets.
The synthesis of analogues of biologically active compounds is a fundamental strategy in drug discovery to establish structure-activity relationships (SAR). For example, a series of analogues of the AKT inhibitor-IV were created to investigate their anticancer and antiviral properties. nih.gov This methodical approach facilitates the optimization of a compound's potency and selectivity and helps to identify the key structural features that determine its biological effects.
Derivatives based on the (3-chloro-4-fluorophenyl)sulfonyl scaffold can be tailored to interact with a variety of proteins. For instance, novel antimicrobial agents have been developed from 2-chloro-4-(methylsulfonyl) phenyl-containing acylthiourea and 1,3-thiazolidin-4-one derivatives. researchgate.net The systematic alteration of the core scaffold enables the fine-tuning of biological activity and the exploration of novel therapeutic avenues.
Integration with High-Throughput Screening and Advanced Drug Discovery Methodologies
High-throughput screening (HTS) is a fundamental technology in modern drug discovery, allowing for the automated testing of vast numbers of chemical compounds against a specific biological target. researchgate.net Chemical libraries based on the this compound scaffold and its derivatives are ideal candidates for HTS campaigns aimed at discovering novel "hit" compounds. The straightforward synthesis of this scaffold facilitates the creation of diverse libraries with a broad spectrum of chemical properties, thereby increasing the likelihood of finding compounds with the desired biological activity.
The use of chemical probes is a critical component of target validation in the drug discovery process. chemrxiv.org Sulfonyl fluoride probes, which are structurally analogous to sulfonylacetates, have garnered considerable interest because of their distinctive reactivity and their potential uses in chemical biology. sigmaaldrich.comnih.gov These probes can be employed to covalently label proteins, which aids in target identification and in clarifying the mechanisms by which drugs exert their effects.
Modern synthetic chemistry has enabled the creation of small-molecule libraries with innovative structural features, which is essential for the identification of new chemical probes and potential drug leads. nih.gov The combination of computational modeling and structure-based design with traditional screening methods can significantly accelerate the discovery of new therapeutic agents derived from the this compound scaffold.
Future Perspectives in Chemical Biology and Material Science Research
The distinct characteristics of aryl sulfonyl compounds, such as this compound, point to a promising future in both chemical biology and material science. In the field of chemical biology, the creation of novel sulfonyl-based chemical probes will remain a key area of investigation. rsc.org These tools are expected to play a crucial role in enhancing our understanding of complex biological systems and in identifying new targets for drug intervention. The capacity of sulfonyl fluorides to react with a wide range of amino acid residues makes them especially useful for the discovery of covalent inhibitors. rsc.orgsigmaaldrich.com
The trajectory of drug discovery is moving towards more personalized medicine and the development of highly targeted therapies. The adaptability of the (3-chloro-4-fluorophenyl)sulfonyl scaffold makes it an excellent foundation for designing highly specific inhibitors for a variety of proteins implicated in disease. Ongoing research into derivatives of this scaffold is anticipated to lead to the development of new drug candidates with enhanced efficacy and fewer side effects.
In the realm of material science, incorporating sulfonyl-containing groups into polymers and other materials could pave the way for novel materials with unique functionalities. For example, the inherent stability of the S-F bond in sulfonyl fluorides could be harnessed to create highly durable materials. mdpi.com Additionally, the reactive nature of the sulfonyl group could be used to functionalize surfaces or to develop "smart" materials that respond to specific environmental triggers. While the application of aryl sulfonyl compounds in material science is still in its nascent stages, the potential for significant innovation is substantial.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a phenylacetate precursor. A two-step approach is often employed:
Sulfonation : React 3-chloro-4-fluorobenzenethiol with acetic anhydride or chlorosulfonic acid to form the sulfonyl chloride intermediate.
Esterification : Treat the intermediate with methyl alcohol in the presence of a base (e.g., triethylamine) to yield the final ester .
- Key Reagents : Chlorosulfonic acid, methyl alcohol, triethylamine.
- Critical Note : Monitor reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of intermediates.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the sulfonyl group (-SO) and ester moiety (C=O). For example, the sulfonyl group exhibits deshielded protons near δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Purity Check : HPLC with UV detection (λ = 254 nm) ensures >95% purity; impurities often arise from incomplete sulfonation or ester hydrolysis .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane).
- Experimental Implications : For reaction setups requiring aqueous conditions, use co-solvents like acetone or acetonitrile. For biological assays, pre-dissolve in DMSO and dilute to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain sulfonation at 0–5°C to minimize side reactions (e.g., over-sulfonation).
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics.
- Solvent Optimization : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF) to enhance reaction efficiency and reduce purification steps .
- Yield Tracking : Compare yields under varying conditions using gravimetric analysis and statistical tools (e.g., ANOVA).
Q. What strategies can resolve contradictions in biological activity data for sulfonyl-containing analogs like this compound?
- Methodological Answer :
- Bioassay Standardization : Use isogenic cell lines and consistent incubation times to reduce variability.
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 3-methoxy or 4-nitro substitutions) to identify critical functional groups. For example, fluorophenyl derivatives often show enhanced membrane permeability .
- Data Reconciliation : Apply multivariate regression to account for confounding factors (e.g., solvent residues, purity thresholds >98%) .
Q. How can computational methods guide the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2), where the sulfonyl group may interact with hydrophobic pockets.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize substituent placement for hydrogen bonding (e.g., fluorine’s electron-withdrawing effect stabilizes ligand-receptor interactions) .
- Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yields across batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
- Process Control : Implement Shewhart charts to monitor batch consistency.
- Root-Cause Analysis : Apply PCA (principal component analysis) to identify outlier batches linked to reagent quality or moisture content .
Q. How do structural modifications (e.g., halogen substitution) impact the stability of this compound under storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Fluorine’s electronegativity reduces ester hydrolysis rates compared to chloro analogs .
- Light Sensitivity : Conduct UV-visible spectroscopy to assess photodegradation; use amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
